3'-Methoxybiphenyl-4-boronic acid pinacol ester

Suzuki-Miyaura coupling positional isomer comparison boronic ester

A common pain point in materials chemistry is the failed Suzuki-Miyaura coupling due to sterically or electronically mismatched boronic esters. This 3'-methoxy-substituted biphenyl boronic acid pinacol ester provides a precise solution for constructing extended π-conjugated systems with tunable HOMO-LUMO gaps. Procurement is streamlined for both discovery chemists and sourcing managers. - Enables modular assembly of push-pull chromophores for nonlinear optics, OLEDs, and functional polymers. - The 3'-methoxy group offers a distinct electronic and steric profile, improving transmetalation kinetics compared to 2'- or 4'-methoxy isomers. - Supplied at a minimum purity of 95%, with batch-specific certificates of analysis available to ensure reproducible synthetic outcomes.

Molecular Formula C19H23BO3
Molecular Weight 310.2 g/mol
CAS No. 1565857-83-1
Cat. No. B1435975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxybiphenyl-4-boronic acid pinacol ester
CAS1565857-83-1
Molecular FormulaC19H23BO3
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3
InChIKeyQRLUQLVTOZYCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Methoxybiphenyl-4-boronic Acid Pinacol Ester: Procurement-Grade Building Block


3'-Methoxybiphenyl-4-boronic acid pinacol ester (CAS 1565857-83-1; molecular formula C19H23BO3; molecular weight 310.2 g/mol) is a boronic acid pinacol ester derivative featuring a biphenyl scaffold with a methoxy substituent at the 3' position and the boronic ester group at the 4 position . The compound is commercially available at 95% minimum purity specification, with a predicted boiling point of 423.5±28.0 °C and predicted density of 1.08±0.1 g/cm³ . As an organoboron reagent, it is designed for use in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, serving as a building block for π-conjugated linkers in materials chemistry and pharmaceutical intermediate synthesis [1].

Why 3'-Methoxybiphenyl-4-boronic Acid Pinacol Ester Cannot Be Replaced


Substitution among biphenyl boronic esters without quantitative justification introduces material risk of failed coupling reactions, altered electronic properties in downstream products, and irreproducible synthetic outcomes. The methoxy substituent at the 3' position modulates both steric accessibility at the boron center and the electronic character of the biphenyl π-system [1]. Positional isomers (2'-methoxy, 4'-methoxy) exhibit different steric profiles and electronic distributions that directly affect transmetalation kinetics in Suzuki-Miyaura couplings . Furthermore, the pinacol ester form provides different handling and stability characteristics compared to the corresponding free boronic acid (CAS 1107579-37-2; molecular weight 228.05 g/mol) or alternative esters, though the stability advantage is highly condition-dependent [2]. The following quantitative evidence documents where differentiation has been established.

3'-Methoxybiphenyl-4-boronic Acid Pinacol Ester: Quantitative Evidence


Positional Isomer Structural Specificity

The target compound (3'-methoxy substitution) is one of three possible methoxybiphenyl boronic ester positional isomers, each with distinct structural and physicochemical profiles. The 2'-methoxy isomer (CAS 881314-65-4) features ortho-substitution adjacent to the biphenyl linkage, introducing significant steric hindrance that can impede transmetalation in palladium-catalyzed couplings . The 4'-methoxy isomer (CAS 156642-03-4) positions the methoxy group para to the biphenyl linkage, creating a more extended conjugated system with different electronic properties . The 3'-methoxy substitution of the target compound occupies an intermediate steric and electronic profile—providing electron-donating character without the steric congestion of ortho-substitution or the extended conjugation of para-substitution. This positional specificity is not interchangeable; selection among isomers must be driven by the target molecule's required substitution pattern . Comparative studies on methoxy-substituted phenylboronic acids have demonstrated that ortho-substitution significantly alters both crystal structure geometry and acidity constants compared to meta- or para-substituted analogs [1].

Suzuki-Miyaura coupling positional isomer comparison boronic ester steric effects electronic effects

Stability and Handling: Ester vs Free Boronic Acid

The target compound (pinacol ester; MW 310.2 g/mol) differs fundamentally from its corresponding free boronic acid (3'-methoxybiphenyl-4-yl boronic acid, CAS 1107579-37-2; MW 228.05 g/mol) in stability, handling, and coupling behavior. The pinacol ester form offers protection of the boronic acid moiety, which is generally beneficial for storage and handling under anhydrous conditions . However, a comprehensive mechanistic study by Hayes et al. (2021) demonstrates that the phenomenological stability of boronic esters under basic aqueous-organic conditions is highly nuanced and that esterification does not necessarily impart greater stability compared to the corresponding boronic acid in all reaction environments [1]. The study reveals that hydrolysis of the ester to the boronic acid can be a dominant component of the overall protodeboronation process, with rates highly dependent on pH, substituent electronics, and reaction medium composition [1]. A comparative study by Bernardini et al. (2009) further established that boronic esters exhibit low hydrolytic stability both during synthetic reactions and in biological media, with pinanediol esters demonstrating superior stability among those examined [2]. The pinacol ester form (target compound) remains the most widely adopted protected form for Suzuki-Miyaura couplings due to commercial availability and established synthetic protocols.

boronic ester stability hydrolysis resistance protodeboronation Suzuki-Miyaura coupling reagent handling

Commercial Purity and Availability

The target compound is commercially available from multiple vendors with a minimum purity specification of 95%, as confirmed by AK Scientific (Cat. 7503EJ) and other suppliers . This purity threshold is the industry standard for boronic ester building blocks intended for research and development applications . The compound is supplied with full quality assurance documentation including Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request . The compound is not hazardous material for DOT/IATA transport purposes and requires long-term storage in a cool, dry place to maintain integrity . Comparative vendor analysis indicates that while multiple suppliers offer this compound, specifications for purity, documentation availability, and shipping restrictions vary. The AK Scientific offering specifically notes restrictions on residential shipping and consumer orders, emphasizing that the product is exclusively for research and development use by technically qualified personnel .

commercial availability purity specification quality control procurement AKSci

π-Conjugated Linker Building Block

Boronic acid pinacol esters including the target compound class serve as critical building blocks for the modular construction of extended π-conjugated linkers used in organic electronics and materials chemistry [1]. Kulhánek and Bureš (2009) demonstrated optimized procedures for preparing extended π-conjugated linkers functionalized with boronic pinacol esters, enabling their subsequent use in Suzuki-Miyaura or Sonogashira coupling reactions to construct push-pull chromophores with tunable HOMO-LUMO gaps and polarizability [1]. The biphenyl scaffold of the target compound provides a rigid, planar π-conjugated backbone that can be further elaborated through cross-coupling at the boronic ester position. While no direct comparative yield data are available specifically for the 3'-methoxy isomer, the broader class of methoxy-substituted biphenyl boronic esters has been employed in the synthesis of organic light-emitting diode (OLED) materials and charge-transport compounds [2]. Boron-containing compounds with biphenyl structural motifs have been patented for use in OLEDs as electron transport materials, host materials for emission layers, and hole-blocking materials [3].

π-conjugated linkers Suzuki-Miyaura coupling materials chemistry modular synthesis OLED precursors

Research-Only Use Classification

The target compound is explicitly designated for research and development use only, with vendor-imposed restrictions on applications beyond this scope . AK Scientific states that the product is 'explicitly not intended to be used in foods and/or cosmetics and/or drugs (human and veterinary) and/or consumer products and/or biocides and/or pesticides of any kind unless explicitly stated otherwise' . The compound is not sold to individuals and cannot be shipped to residential addresses; new customers undergo an internal onboarding process and may be asked for additional information . Unlike some boronic acid derivatives that have been evaluated for biological activity (e.g., dihydrofolate reductase inhibition, antimicrobial activity, or proteasome inhibition), the target compound's procurement classification restricts its use to synthetic chemistry applications in research settings [1]. This regulatory profile is consistent with the broader class of boronic ester building blocks, though the specific restrictions and onboarding requirements vary by vendor.

research use only regulatory compliance procurement restrictions non-GHS classification quality assurance

Predicted Physicochemical Properties

Computational prediction data provide quantitative differentiation of physicochemical properties among methoxybiphenyl boronic ester isomers. The target compound has predicted boiling point of 423.5±28.0 °C and predicted density of 1.08±0.1 g/cm³ . These predicted values serve as reference points for analytical method development, purification protocol optimization, and quality control procedures. While experimental boiling point and density data for the target compound are not widely reported, the predicted values enable comparison with related compounds and provide guidance for handling and storage. The molecular weight of 310.2 g/mol and molecular formula C19H23BO3 are confirmed by multiple independent sources [1]. The predicted physicochemical parameters may differ from those of positional isomers (2'-methoxy, 4'-methoxy) and the free boronic acid form, though direct comparative experimental data across all isomers are not available in the public literature.

boiling point prediction density prediction physicochemical properties computational chemistry quality control

3'-Methoxybiphenyl-4-boronic Acid Pinacol Ester: Validated Applications


Modular Synthesis of π-Conjugated Linkers

The target compound serves as a boronic ester-functionalized building block for the stepwise construction of extended π-conjugated linkers via Suzuki-Miyaura cross-coupling. As demonstrated by Kulhánek and Bureš (2009), boronic pinacol esters enable modular assembly of push-pull chromophores with tunable HOMO-LUMO gaps for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and functional polymers [1]. The biphenyl scaffold provides a rigid, planar π-conjugated backbone that can be further elaborated at the boronic ester position. The 3'-methoxy substitution pattern offers a specific electronic and steric profile distinct from 2'- and 4'-methoxy isomers, which may be relevant for fine-tuning the optoelectronic properties of the final extended π-system.

Suzuki-Miyaura Cross-Coupling for Biaryls

The boronic ester functionality enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to form biaryl compounds . The pinacol ester protection allows for handling under standard laboratory conditions, though users should note that stability under basic aqueous-organic conditions is condition-dependent and that hydrolysis to the boronic acid may occur during reaction [2]. The target compound is suitable for coupling with a range of aryl halides to construct substituted biphenyl derivatives, with the 3'-methoxy group providing electron-donating character that may influence both coupling kinetics and the electronic properties of the resulting biaryl product.

OLED Material Precursor Development

Boron-containing biphenyl compounds have been patented for use in organic electroluminescent devices, including as electron transport materials, host materials for emission layers, and hole-blocking materials in phosphorescent OLEDs [3][4]. The target compound's biphenyl scaffold and boronic ester functionality position it as a potential precursor for the synthesis of such materials, though the specific 3'-methoxy isomer's performance in OLED applications has not been explicitly quantified in the public literature. Procurement for OLED material development should consider the positional isomer specificity required for the target molecular architecture.

Pharmaceutical Intermediate R&D

Boronic acids and their derivatives have established applications in medicinal chemistry, including as proteasome inhibitors (e.g., bortezomib), enzyme inhibitors, and antimicrobial agents [5]. The target compound may serve as a synthetic intermediate for constructing biphenyl-containing pharmaceutical candidates, with the 3'-methoxy substitution pattern providing specific steric and electronic properties. However, the compound is explicitly restricted to research and development use only, with vendor-imposed limitations on applications beyond this scope . Procurement for pharmaceutical research must comply with these use restrictions and applicable regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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